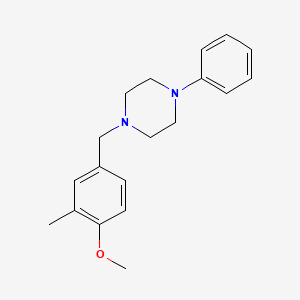
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine, also known as GBR 12909, is a piperazine derivative that acts as a potent and selective dopamine reuptake inhibitor. It has been widely studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mécanisme D'action
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 acts as a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and physiological effects:
The increased dopamine levels resulting from 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 administration have been shown to have a variety of biochemical and physiological effects. These include increased locomotor activity, improved motor function, and reduced symptoms of Parkinson's disease in animal models. In addition, 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has been shown to increase attention and cognitive function in animal models of ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for precise manipulation of dopaminergic neurotransmission. However, one limitation is that 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has a relatively short half-life, which may limit its usefulness in long-term experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909. One area of interest is its potential use in treating addiction, particularly to cocaine and other stimulants. Another area of interest is its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 administration and its potential for abuse.
Méthodes De Synthèse
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 1-bromo-4-(4-chlorophenyl)piperazine to yield 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909.
Applications De Recherche Scientifique
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. In addition, it has been investigated as a potential treatment for ADHD and addiction, as it has been shown to increase dopamine levels in the brain.
Propriétés
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-14-17(8-9-19(16)22-2)15-20-10-12-21(13-11-20)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKBYTXZIPWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261123 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5673393.png)
![4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide](/img/structure/B5673396.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673412.png)
![4-[3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5673417.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5673419.png)

![5-acetyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5673440.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)
![2-[(3-furoylamino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5673456.png)
![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5673464.png)
![(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid](/img/structure/B5673466.png)
